molecular formula C23H18N4O6 B13712196 N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide

N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide

Cat. No.: B13712196
M. Wt: 446.4 g/mol
InChI Key: VNTLZEYAKUBAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide is a complex organic compound with the molecular formula C23H18N4O6 It is characterized by the presence of a benzooxazole ring, which is a bicyclic structure containing both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide typically involves multiple steps. One common approach is the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzooxazole ring . This is followed by nitration and subsequent coupling reactions to introduce the dinitrobenzamide moiety. The reaction conditions often involve the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors, optimized reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzooxazole ring can participate in hydrogen bonding and π-π interactions, while the dinitrobenzamide moiety can undergo redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Compounds with similar benzooxazole structures but different substituents.

    Dinitrobenzamide derivatives: Compounds with similar dinitrobenzamide moieties but different aromatic rings.

Uniqueness

N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N4O6

Molecular Weight

446.4 g/mol

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide

InChI

InChI=1S/C23H18N4O6/c1-12-8-14(3)21-19(9-12)25-23(33-21)15-5-4-13(2)18(10-15)24-22(28)17-7-6-16(26(29)30)11-20(17)27(31)32/h4-11H,1-3H3,(H,24,28)

InChI Key

VNTLZEYAKUBAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.